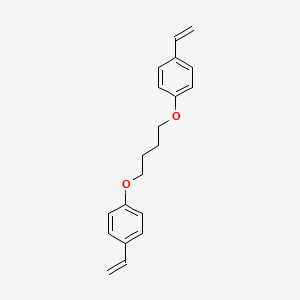

1,4-Bis(4-vinylphenoxy)butane

Description

BenchChem offers high-quality 1,4-Bis(4-vinylphenoxy)butane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Bis(4-vinylphenoxy)butane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-ethenyl-4-[4-(4-ethenylphenoxy)butoxy]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O2/c1-3-17-7-11-19(12-8-17)21-15-5-6-16-22-20-13-9-18(4-2)10-14-20/h3-4,7-14H,1-2,5-6,15-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAPXVKLHABTPOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=C(C=C1)OCCCCOC2=CC=C(C=C2)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50397255 | |

| Record name | 1,4-Bis(4-vinylphenoxy)butane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50397255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112309-98-5 | |

| Record name | 1,4-Bis(4-vinylphenoxy)butane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50397255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1,4-Bis(4-vinylphenoxy)butane CAS 112309-98-5 properties

Advanced Flexible Crosslinker for Solid-Phase Synthesis & Liquid Crystal Elastomers

Part 1: Executive Summary

1,4-Bis(4-vinylphenoxy)butane is a bifunctional styrenic monomer extensively used as a flexible crosslinking agent in polymer chemistry. Unlike the rigid crosslinker divinylbenzene (DVB) commonly used in Merrifield resins, this compound incorporates a four-carbon alkyl spacer (butane) between two phenoxy-styrene moieties.

This structural innovation is the core technology behind JandaJel™ , a class of polystyrene resins that exhibits superior swelling properties in a broad spectrum of solvents—ranging from non-polar (toluene) to polar (tetrahydrofuran, methanol, acetonitrile). By decoupling the polymer backbone motions, it also serves as a critical mesogenic crosslinker in the fabrication of Liquid Crystal Elastomers (LCEs) , enabling the synthesis of soft actuators and artificial muscles with tunable thermo-mechanical responses.

Part 2: Chemical Identity & Physicochemical Properties[1]

Structural Analysis

The molecule consists of two 4-vinylphenoxy groups linked by a flexible 1,4-butylene chain. This "flexible tether" architecture allows the resulting polymer network to expand (swell) significantly more than networks crosslinked with rigid aromatic linkers, facilitating better diffusion of reagents into the polymer matrix during solid-phase synthesis.

SMILES: C=Cc1ccc(OCCCCOc2ccc(C=C)cc2)cc1 InChI Key: RAPXVKLHABTPOM-UHFFFAOYSA-N[1]

Property Data Table

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₂O₂ | [1] |

| Molecular Weight | 294.39 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [2] |

| Melting Point | 130–133 °C | [2] |

| Boiling Point (Pred.) | ~454 °C | [3] |

| Solubility | Soluble in DCM, THF, Toluene; Insoluble in Water | [1] |

| Storage Condition | 2–8 °C (Refrigerate), Protect from light | [2] |

| Stability | Polymerizes upon exposure to radical initiators or heat | [2] |

Part 3: Synthesis & Manufacturing Protocols

The synthesis of 1,4-Bis(4-vinylphenoxy)butane typically follows a Williamson Ether Synthesis pathway. This method couples 4-vinylphenol (or its precursor 4-hydroxybenzaldehyde followed by a Wittig reaction) with 1,4-dibromobutane.

Synthesis Workflow Diagram

Figure 1: Williamson ether synthesis pathway for the production of the flexible crosslinker.

Laboratory Scale Protocol (Standardized)

Note: All steps must be performed under an inert atmosphere (Nitrogen or Argon) to prevent premature polymerization.

-

Reagent Prep: Dissolve 4-vinylphenol (2.0 equiv) in anhydrous acetone or DMF.

-

Activation: Add Potassium Carbonate (K₂CO₃) (2.5 equiv) and stir at room temperature for 30 minutes to generate the phenoxide anion.

-

Alkylation: Dropwise add 1,4-dibromobutane (1.0 equiv) to the mixture.

-

Reaction: Heat the mixture to reflux (approx. 60–80°C depending on solvent) for 12–16 hours. Monitor by TLC (Hexane:Ethyl Acetate 7:3) until the starting phenol is consumed.

-

Workup:

-

Purification: Recrystallize from Ethanol or a Hexane/Ethanol mixture to yield white crystals (MP: 130–133°C).

Part 4: Polymerization & Applications[1][4]

Mechanism of Action: The "JandaJel" Effect

In standard polystyrene resins, Divinylbenzene (DVB) creates a tight, rigid knot. This restricts solvent entry, causing the resin to collapse in polar solvents like methanol.

1,4-Bis(4-vinylphenoxy)butane introduces a flexible ether-alkyl-ether bridge . This allows the polymer chains to rotate and expand, maintaining a solvated "gel" state even in solvents that typically collapse polystyrene. This accessibility is crucial for solid-phase organic synthesis (SPOS) and peptide synthesis.

Comparative Polymer Architecture

Figure 2: Mechanistic comparison between rigid DVB crosslinkers and the flexible ether-linked JandaJel system.

Key Applications

-

Solid-Phase Synthesis Resins (JandaJel™):

-

Used as the primary crosslinker (typically 2%) with styrene.

-

Benefit: Enables reactions in polar solvents (THF, DMSO, MeOH) where standard Merrifield resins fail.

-

Protocol: Suspension polymerization of Styrene + 1,4-Bis(4-vinylphenoxy)butane + Chloromethylstyrene (for functionalization) initiated by AIBN at 80°C [4].

-

-

Liquid Crystal Elastomers (LCEs):

-

Acts as a mesogenic crosslinker that aligns with liquid crystal monomers.

-

Benefit: The flexible spacer decouples the crosslink point from the mesogen alignment, preserving the liquid crystalline phase (nematic/smectic) while providing mechanical elasticity.

-

Use Case: Soft robotics and shape-memory polymers responsive to heat or light [5].

-

Part 5: Handling & Safety (E-E-A-T)

-

Hazards: Irritant to eyes, respiratory system, and skin.

-

Storage: Must be stored at 2–8°C . The presence of two vinyl groups makes it susceptible to thermal polymerization.

-

Stabilization: Commercial samples may contain trace 4-tert-butylcatechol (TBC) as a polymerization inhibitor.

-

Disposal: Incinerate in a chemical incinerator equipped with an afterburner and scrubber.

References

- Biosynth Carbosynth. (n.d.). 1,4-Bis(4-vinylphenoxy)butane Product Data.

- Sigma-Aldrich. (2024). 1,4-Bis(4-vinylphenoxy)butane Safety Data Sheet (SDS).

- Chemdad. (n.d.). Physicochemical Properties of CAS 112309-98-5.

- Toyo, K. S. (1998). JandaJel: A new polystyrene resin for solid phase organic synthesis. Tetrahedron Letters, 39(51), 9407-9410.

- White, T. J., & Broer, D. J. (2015). Programmable and adaptive mechanics with liquid crystal polymer networks and elastomers.

Sources

chemical structure of 1,4-Bis(4-vinylphenoxy)butane vs divinylbenzene

Executive Summary: The Rigidity-Flexibility Trade-off

In the design of functionalized resins for solid-phase synthesis and drug delivery, the choice of crosslinker is not merely structural—it is kinetic. Divinylbenzene (DVB) has long been the industry standard for imparting mechanical stability to polystyrene matrices. However, its rigid aromatic nature often leads to heterogeneous network formation, brittle beads, and poor solvation in polar media.

1,4-Bis(4-vinylphenoxy)butane (BVPB) represents a paradigm shift toward "gel-type" architectures. By introducing a flexible butyl ether spacer between the vinyl-phenyl groups, BVPB decouples mechanical integrity from chemical accessibility. This guide analyzes the structural, physicochemical, and kinetic divergences between these two crosslinkers, providing a roadmap for researchers optimizing resin performance.

Structural Anatomy & Molecular Logic

The fundamental difference lies in the "spacer arm"—the atomic bridge connecting the polymerizing vinyl groups.

Molecular Comparison

| Feature | Divinylbenzene (DVB) | 1,4-Bis(4-vinylphenoxy)butane (BVPB) |

| CAS Number | 1321-74-0 (mixture) | 112309-98-5 |

| Molecular Weight | ~130.19 g/mol | ~294.39 g/mol |

| Linkage Type | Direct Aryl-Aryl (Rigid) | Ether-Alkyl-Ether (Flexible) |

| Spacer Length | 0 Atoms (Direct bond) | 6 Atoms (O-C-C-C-C-O) |

| LogP (Est.) | ~3.6 (Highly Lipophilic) | ~5.2 (Lipophilic but ether-modulated) |

| Network Topology | Heterogeneous "Microgels" | Homogeneous "Macro-networks" |

Visualization of Spacer Mechanics

The following diagram contrasts the rigid constraint of DVB with the rotational freedom of BVPB.

Figure 1: Molecular architecture comparison. DVB forces a rigid connection, while BVPB introduces a 4-carbon flexible chain flanked by ether oxygens.

Physicochemical Implications

The "Solvation-Chain Expansion" Theory

In Solid Phase Peptide Synthesis (SPPS), the resin must swell to accommodate the growing peptide chain.

-

DVB Networks: The rigid crosslinks resist expansion. As the peptide grows, it aggregates within the pores, leading to "truncated sequences" due to steric occlusion.

-

BVPB Networks (JandaJel™): The butyl spacer allows the polymer chains to relax and expand in solvents like THF, DCM, or DMF. This "pseudo-solution" state mimics liquid-phase kinetics, significantly improving coupling yields for difficult sequences (e.g., acyl carrier protein fragments).

Swelling Ratios (Comparative Estimates)

Data normalized to 2% Crosslinking density in Tetrahydrofuran (THF).

| Solvent | DVB-Polystyrene Swelling (mL/g) | BVPB-Polystyrene Swelling (mL/g) |

| Toluene (Non-polar) | 4.0 - 5.0 | 6.0 - 7.5 |

| DCM (Chlorinated) | 5.5 - 6.5 | 8.0 - 9.5 |

| THF (Polar Aprotic) | 5.0 - 6.0 | 8.5 - 10.0 |

| Methanol (Polar Protic) | < 1.5 (Collapsed) | 2.0 - 2.5 (Partial) |

Key Insight: BVPB resins exhibit up to 50% higher swelling in synthesis-relevant solvents compared to DVB equivalents.

Polymerization Kinetics & Network Topology

The reactivity ratio (

The DVB Problem: Heterogeneity

DVB (

-

Result: DVB is consumed early in the polymerization.

-

Consequence: The core of the bead is highly crosslinked (brittle), while the shell is loose linear polystyrene. This "core-shell" drift results in unpredictable diffusion rates.

The BVPB Solution: Homogeneity

Research into flexible crosslinkers (like BVPE/BVPO) suggests that the steric bulk of the phenoxy-butyl chain moderates the reactivity of the vinyl groups.

-

Result: Reactivity ratios are closer to unity (

). -

Consequence: BVPB is incorporated evenly throughout the polymerization timeline, creating a statistically random network . This uniformity is critical for high-resolution chromatography and reproducible drug release profiles.

Figure 2: Kinetic pathways leading to network topology. DVB tends toward heterogeneous microgels; BVPB favors homogeneous networks.

Experimental Protocol: Synthesis of BVPB-Crosslinked Beads

Objective: Synthesize a uniform 2% BVPB-Polystyrene resin via suspension polymerization.

Reagents & Equipment

-

Monomer: Styrene (washed with NaOH to remove inhibitor).

-

Crosslinker: BVPB (Recrystallized from ethanol if purity <95%).

-

Initiator: AIBN (Azobisisobutyronitrile).

-

Stabilizer: Polyvinyl alcohol (PVA, MW 85k-124k).

-

Reactor: 3-neck round bottom flask with mechanical stirrer (overhead).

Step-by-Step Methodology

-

Aqueous Phase Preparation (Continuous Phase):

-

Dissolve PVA (1.0 g) in deionized water (300 mL) at 80°C.

-

Purge with Nitrogen (

) for 30 minutes to remove dissolved oxygen. -

Why: Oxygen inhibits radical polymerization; PVA prevents droplet coalescence.

-

-

Organic Phase Preparation (Dispersed Phase):

-

Mix Styrene (19.6 g) and BVPB (1.18 g for ~2 mol% crosslinking).

-

Add AIBN (0.2 g).[1] Sonicate briefly to ensure BVPB dissolution (BVPB is a solid, unlike liquid DVB).

-

Critical Check: Ensure the solution is optically clear.

-

-

Polymerization:

-

Add Organic phase to Aqueous phase while stirring at 350 RPM .

-

Control: Adjust RPM to control bead size (Higher RPM = Smaller beads).

-

Heat to 75°C and maintain for 12 hours under

blanket. -

Raise temp to 90°C for 2 hours to drive conversion >98%.

-

-

Work-up & Purification:

-

Filter beads and wash sequentially with: Hot Water

Methanol -

Soxhlet Extraction: Extract with THF for 12 hours to remove unreacted monomer and linear oligomers.

-

Dry under vacuum at 50°C.

-

Validation (Self-Checking)

-

IR Spectroscopy: Check for disappearance of vinyl C=C stretch at 1630 cm⁻¹.

-

Swelling Test: Place 100 mg of resin in a graduated cylinder with 2 mL DCM. Volume should expand to >0.8 mL (for BVPB) vs ~0.5 mL (for DVB).

References

-

Biosynth. (n.d.). 1,4-Bis(4-vinylphenoxy)butane Properties and Applications. Retrieved from

-

Haddad, T. S., et al. (2006). Reactivity Ratios of Isobutyl POSS-Styrene and Styrene Monomers. Air Force Research Laboratory.[2] (Provides context on reactivity ratio methodology for functionalized styrenes). Retrieved from

-

Chemdad. (n.d.).[3] 1,4-Bis(4-vinylphenoxy)butane (JandaJel Crosslinker).[3][4] Retrieved from

-

University of Texas at Austin. (n.d.). Synthesis and characterization of divinyl monomers for styrene-based reaction injection molding. (Comparison of flexible BVPE/BVPO crosslinkers vs DVB). Retrieved from

-

MDPI. (2013). Bicontinuous Nanophasic Conetworks of Polystyrene with Poly(dimethylsiloxane) and Divinylbenzene. (Discusses DVB swelling limitations). Retrieved from

Sources

JandaJel crosslinker molecular weight and formula

Crosslinker Architecture, Physicochemical Properties, and Applications in Solid-Phase Organic Synthesis (SPOS)

Executive Summary

JandaJel™ represents a significant evolution in solid-phase support matrices, engineered to bridge the gap between rigid, low-swelling Merrifield resins (crosslinked with divinylbenzene) and highly soluble, low-loading polyethylene glycol (PEG) supports like TentaGel.

Developed by the Kim D. Janda group at The Scripps Research Institute, JandaJel utilizes a flexible polytetrahydrofuran (PTHF) macromolecular crosslinker. This unique architecture confers "pseudo-solution phase" kinetic properties while maintaining the filtration and handling benefits of a solid support. This guide details the molecular specifications, synthesis protocols, and application data for researchers utilizing JandaJel in combinatorial chemistry and drug discovery.

Molecular Architecture & Formula

The Crosslinker Identity

Unlike standard polystyrene resins which use small, rigid divinylbenzene (DVB, MW ~130 Da) as a crosslinker, JandaJel employs a long, flexible bis-vinylbenzyl polytetrahydrofuran (PTHF) macromonomer.

Chemical Formula (Crosslinker Segment)

The core repeating unit of the crosslinker is tetrahydrofuran (tetramethylene oxide). The general formula for the crosslinker macromonomer prior to polymerization is:

-

Repeating Unit:

-

Linkage: Ether linkages connect the PTHF chain to the styrenic polymer backbone.

Molecular Weight Specifications

Because JandaJel is a crosslinked network polymer, the resin itself does not have a discrete molecular weight. However, the molecular weight of the crosslinker precursor is the critical determinant of its swelling properties.

-

Standard Crosslinker MW: The PTHF segment typically has an average molecular weight (

) of approximately 1,100 to 2,000 Da (depending on the specific grade, often derived from PTHF-1100 or PTHF-2000 diols). -

Total Macromonomer MW: Including the styrenic end-caps, the crosslinker molecule introduced during suspension polymerization is roughly 1,400 – 2,300 Da .

Structural Logic (Graphviz Diagram)

The following diagram illustrates the structural difference between Merrifield Resin and JandaJel, highlighting the "flexible tether" concept.

Caption: Structural comparison of rigid DVB crosslinking (Merrifield) vs. flexible PTHF macromolecular crosslinking (JandaJel).

Physicochemical Properties[1][2][3][4][5][6][7][8]

Swelling Characteristics

The defining feature of JandaJel is its amphiphilic swelling . The ether-rich PTHF crosslinker allows the resin to solvate in polar protic solvents (like methanol) where standard polystyrene collapses, while the styrene backbone maintains compatibility with non-polar organics.

Table 1: Comparative Swelling Data (mL/g) Data synthesized from Toy & Janda (1999).

| Solvent | Merrifield (2% DVB) | TentaGel (PEG-PS) | JandaJel | Performance Note |

| Dichloromethane (DCM) | 6.0 | 4.0 | 6.2 | Excellent organic swelling |

| Tetrahydrofuran (THF) | 5.8 | 3.8 | 6.0 | Matches homopolymer solubility |

| Acetonitrile (MeCN) | 2.0 | 3.5 | 4.2 | Superior to Merrifield in polar aprotic |

| Methanol (MeOH) | < 1.0 (Collapsed) | 3.0 | 3.2 | Critical: Usable in protic solvents |

| Water | < 1.0 (Collapsed) | 3.0 | 2.8 | Supports aqueous chemistry |

Site Accessibility and Loading

-

Loading Capacity: Typically 0.5 – 1.2 mmol/g (higher than TentaGel's ~0.25 mmol/g).

-

Kinetics: Reaction rates on JandaJel often approach 80-90% of solution-phase rates due to the high mobility of the polymer network. NMR studies (

C gel-phase) show sharper line widths compared to Merrifield resin, confirming increased motional freedom.

Experimental Protocols

Protocol: Preparation of JandaJel (Suspension Polymerization)

Note: While commercially available, custom synthesis allows tuning of the crosslinker length.

Reagents:

-

Styrene monomers

-

4-Vinylbenzyl chloride (VBC) (for functionalization)[1]

-

PTHF-crosslinker (Bis-vinylbenzyl polytetrahydrofuran)

-

Initiator: AIBN (Azobisisobutyronitrile)

-

Stabilizer: Polyvinyl alcohol (PVA)

Workflow:

-

Aqueous Phase: Dissolve PVA (approx. 1% w/v) in deionized water in a Morton flask equipped with an overhead stirrer. Heat to 80°C and purge with

. -

Organic Phase: Mix Styrene, VBC, and the PTHF-crosslinker (typically 2 mol% relative to monomers) with AIBN (1 mol%).

-

Polymerization: Add the organic mixture to the aqueous phase with rapid stirring (stir speed determines bead size; aim for 300-400 rpm for 100-200 mesh).

-

Curing: Stir at 80°C for 6–12 hours.

-

Washing: Filter beads and wash extensively with Water

Methanol -

Drying: Vacuum dry at 40°C overnight.

Protocol: General Handling for SPOS

JandaJel does not require the specialized "low-pressure" handling of soft agarose gels, but it is softer than high-crosslink Merrifield resin.

-

Pre-swelling: Always pre-swell the resin in the reaction solvent (e.g., DCM or THF) for 10 minutes prior to adding reagents.

-

Agitation: Use gentle rocking or orbital shaking. Avoid magnetic stir bars, which can grind the resin beads (mechanical attrition).

-

Filtration: Standard fritted glass funnels are suitable.

Applications in Drug Discovery

Library Synthesis Workflow

JandaJel is particularly suited for "Split-and-Pool" synthesis where solvent polarity varies between steps (e.g., a peptide coupling in DMF followed by an ether formation in THF).

Caption: SPOS workflow leveraging JandaJel's solvent compatibility for multi-step library generation.

Specific Use Cases

-

On-Bead Screening: Because the resin swells in water, bioassays can sometimes be performed directly on the bead (though PEG-based resins are often preferred if protein sticking is a major concern).

-

Scavenger Resins: JandaJel-supported reagents (e.g., JandaJel-morpholine) are used to scavenge excess electrophiles from solution phase reactions, offering faster kinetics than polystyrene equivalents.

Troubleshooting & Best Practices

-

Solvent Incompatibility: While versatile, avoid using JandaJel in 100% hexanes or very long-chain alkanes, as swelling is minimal.

-

Mechanical Stability: Do not use vigorous vortexing. If beads appear fractured under a microscope, switch to overhead stirring or gentle rotation.

-

NMR Analysis: JandaJel allows for Gel-Phase

C NMR. Use a delay time (

References

-

Toy, P. H.; Janda, K. D. (1999). New Supports for Solid-Phase Organic Synthesis: Development of Polystyrene-Polytetrahydrofuran Cross-Linked Resins (JandaJels). Tetrahedron Letters, 40(35), 6329–6332. Link

-

Visser, G. M.; Janda, K. D. (2001). JandaJel Resins: Expanded Applications in Solid-Phase Organic Synthesis. Reactive and Functional Polymers, 48(1-3), 135-148. Link

-

Toy, P. H.; Reger, T. S.; Garibay, P.; Garno, J. C.; Malikayil, J. A.; Liu, G. Y.; Janda, K. D. (2001). Polystyrene-Polytetrahydrofuran Cross-Linked Resins: Synthesis, Characterization, and Application in Solid-Phase Organic Synthesis. Journal of Combinatorial Chemistry, 3(1), 117–124. Link

Sources

The Architect's Toolkit: A Technical Guide to Flexible Ether-Linked Crosslinkers in Polymer Chemistry

Foreword: Beyond Rigidity – Engineering Function with Flexibility

In the intricate world of polymer chemistry, the art of crosslinking stands as a cornerstone for transforming liquid resins into robust, functional materials.[1] This guide delves into a specific, yet profoundly impactful, class of crosslinking agents: flexible ether-linked crosslinkers. Moving beyond the traditional paradigm of rigid networks, these molecules introduce a new dimension of control, enabling the rational design of polymers with tailored flexibility, biocompatibility, and dynamic responsiveness. For researchers, scientists, and drug development professionals, understanding the nuances of these crosslinkers is paramount to unlocking the next generation of advanced materials, from sophisticated drug delivery systems to regenerative tissue scaffolds. This document serves as an in-depth technical resource, elucidating the core principles, practical methodologies, and critical considerations for harnessing the power of flexible ether-linked crosslinkers.

The Rationale for Flexibility: Why Ether Linkages Matter

The decision to employ a flexible crosslinker is a deliberate one, driven by the desired end-properties of the polymeric network. Unlike their rigid aromatic or short-chain aliphatic counterparts, flexible crosslinkers, predominantly those containing ether linkages, offer a unique combination of attributes that are indispensable in numerous applications, particularly in the biomedical field.

The quintessential example of a flexible ether-linked crosslinker is poly(ethylene glycol) diglycidyl ether (PEGDGE), a molecule that has garnered significant attention for its biocompatibility and tunable properties. The ether backbone of PEGDGE and similar molecules imparts several key advantages:

-

Enhanced Hydrophilicity and Biocompatibility: The oxygen atoms in the ether linkages can form hydrogen bonds with water molecules, leading to hydrogels with high water content that mimic the native extracellular matrix.[2] This inherent hydrophilicity contributes to their excellent biocompatibility, minimizing adverse biological responses.[3]

-

Tunable Mechanical Properties: The length of the poly(ethylene glycol) (PEG) chain in PEGDGE can be varied to precisely control the crosslinking density and, consequently, the mechanical properties of the resulting polymer network.[4] Longer chains lead to a lower crosslink density, resulting in softer, more flexible materials, while shorter chains create more tightly crosslinked and rigid structures. This tunability is crucial for applications requiring specific mechanical cues, such as in tissue engineering where scaffolds must match the stiffness of the target tissue.

-

Improved Drug Elution and Controlled Release: The flexible nature of ether-linked networks facilitates the diffusion of encapsulated therapeutic agents.[5] By modulating the crosslink density, the mesh size of the hydrogel network can be controlled, allowing for precise regulation of drug release kinetics.[6] This is a critical feature for developing long-acting drug delivery systems.[7]

-

Biodegradability and Biocompatibility of Degradation Products: While the ether linkage itself is generally stable, the overall polymer network can be designed to be biodegradable. Furthermore, the degradation byproducts of PEG-based crosslinkers are non-toxic and readily cleared from the body, a vital consideration for in vivo applications.

The Chemistry of Connection: Synthesis and Crosslinking Mechanisms

The formation of a crosslinked polymer network using flexible ether-linked agents predominantly relies on the reactivity of their terminal functional groups. Epoxide groups, as found in PEGDGE and ethylene glycol diglycidyl ether (EGDGE), are the most common reactive moieties. These strained three-membered rings are susceptible to nucleophilic attack, leading to ring-opening and the formation of stable ether or ester linkages with the polymer backbone.

Key Crosslinking Reactions

The primary mechanisms for crosslinking polymers with epoxide-terminated ether-linked crosslinkers involve reactions with hydroxyl and amine groups present on the polymer chains.

-

Reaction with Hydroxyl Groups: In the presence of a basic or acidic catalyst, the epoxide ring can be opened by the hydroxyl groups of polymers like polysaccharides (e.g., hyaluronic acid, chitosan) or proteins (e.g., gelatin). This results in the formation of a stable ether bond.[8]

-

Reaction with Amine Groups: Primary and secondary amines, abundant in proteins like gelatin, readily react with epoxides through a nucleophilic addition mechanism, forming a carbon-nitrogen bond and a secondary hydroxyl group.[9] This reaction is highly efficient and proceeds under mild conditions.

Visualizing the Crosslinking Process

To illustrate the fundamental crosslinking chemistry, the following diagram depicts the reaction between an epoxide-terminated crosslinker and a polymer chain containing hydroxyl and amine functional groups.

Caption: General reaction scheme of an epoxide-terminated ether-linked crosslinker with hydroxyl and amine functional groups on a polymer chain.

In the Lab: Experimental Protocols and Methodologies

The successful synthesis of polymers with flexible ether-linked crosslinkers hinges on precise control over reaction conditions and stoichiometry. Below are detailed, step-by-step protocols for the preparation of two common and biomedically relevant hydrogels: a hyaluronic acid-PEGDGE hydrogel and a gelatin-EGDGE hydrogel.

Protocol 1: Synthesis of a Hyaluronic Acid-PEGDGE Hydrogel for Drug Delivery

This protocol describes the preparation of a biocompatible and biodegradable hydrogel suitable for the controlled release of therapeutic molecules.

Materials:

-

Hyaluronic Acid (HA), sodium salt (biomedical grade)

-

Poly(ethylene glycol) diglycidyl ether (PEGDGE), Mn = 500 g/mol

-

Sodium Hydroxide (NaOH), 0.2 M solution

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Deionized (DI) water

-

Magnetic stirrer and stir bar

-

Syringes and needles

-

Molds (e.g., PDMS)

Procedure:

-

HA Solution Preparation: Dissolve 100 mg of HA in 10 mL of 0.2 M NaOH solution by stirring overnight at room temperature to ensure complete dissolution.

-

Crosslinker Addition: To the HA solution, add 50 µL of PEGDGE (for a 5% w/w crosslinker ratio relative to HA). The amount of crosslinker can be varied to tune the mechanical properties of the hydrogel.

-

Mixing and Homogenization: Stir the mixture vigorously for 5-10 minutes to ensure homogeneous distribution of the crosslinker.

-

Casting and Curing: Cast the resulting solution into desired molds. Allow the hydrogels to cure at 37°C for 24 hours in a humidified incubator.

-

Purification: After curing, immerse the hydrogels in a large volume of DI water for 48 hours, changing the water every 12 hours, to remove any unreacted crosslinker and excess NaOH.

-

Equilibration: Finally, equilibrate the purified hydrogels in PBS (pH 7.4) for 24 hours before characterization or use.

Self-Validation: The successful formation of a stable hydrogel that does not dissolve in water or PBS after the purification step is the primary indicator of successful crosslinking. Further characterization can be performed using techniques described in Section 4.

Protocol 2: Preparation of a Gelatin-EGDGE Hydrogel for Tissue Engineering Scaffolds

This protocol outlines the synthesis of a thermoresponsive hydrogel that can serve as a scaffold for cell culture and tissue regeneration.

Materials:

-

Gelatin (Type A or B, from porcine or bovine source)

-

Ethylene glycol diglycidyl ether (EGDGE)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Deionized (DI) water

-

Magnetic stirrer and stir bar

-

Water bath

-

Molds (e.g., petri dishes)

Procedure:

-

Gelatin Solution Preparation: Dissolve 1 g of gelatin in 10 mL of PBS by heating to 40-50°C in a water bath with gentle stirring until a clear solution is obtained.[10]

-

Crosslinker Addition: Cool the gelatin solution to 37°C. Add 100 µL of EGDGE (for a 10% w/w crosslinker ratio relative to gelatin). The concentration of EGDGE can be adjusted to control the stiffness of the hydrogel.

-

Mixing and Casting: Stir the mixture thoroughly for 2-3 minutes and then cast it into appropriate molds.

-

Curing: Allow the hydrogels to cure at room temperature for 24 hours.

-

Purification: Immerse the cured hydrogels in a large volume of DI water for 48 hours, with frequent water changes, to remove any unreacted EGDGE.

-

Sterilization and Storage: Sterilize the purified hydrogels using an appropriate method (e.g., ethylene oxide or gamma irradiation) if intended for cell culture applications. Store the hydrogels in sterile PBS at 4°C.

Self-Validation: A stable, non-dissolving hydrogel after purification indicates successful crosslinking. The hydrogel should exhibit a noticeable increase in mechanical robustness compared to a non-crosslinked gelatin gel at the same concentration.

Characterization and Performance Evaluation: A Quantitative Approach

A thorough characterization of the synthesized polymers is essential to understand their structure-property relationships and to ensure they meet the requirements of the intended application.

Structural and Chemical Characterization

-

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to confirm the crosslinking reaction by identifying the appearance or disappearance of characteristic peaks. For example, the disappearance of the epoxide peak (around 910 cm⁻¹) and the appearance of new ether or ester bond peaks would indicate successful crosslinking.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can provide detailed information about the chemical structure of the crosslinked polymer, including the degree of crosslinking.[11]

Physical and Mechanical Properties

The mechanical properties and swelling behavior of hydrogels are critical determinants of their in vivo performance.

| Property | Test Method | Typical Values for Ether-Crosslinked Hydrogels | Key Influencing Factors |

| Compressive Modulus | Unconfined compression testing | 0.5 - 100 kPa | Crosslinker concentration, crosslinker molecular weight, polymer concentration |

| Tensile Strength | Tensile testing | 10 - 500 kPa | Crosslinker concentration, polymer type |

| Swelling Ratio | Gravimetric analysis | 100% - 5000% | Crosslinker concentration, pH, ionic strength of the swelling medium |

Table 1: Key Mechanical and Physical Properties of Flexible Ether-Crosslinked Hydrogels. The values presented are indicative and can vary significantly based on the specific polymer, crosslinker, and synthesis conditions.

Drug Release Kinetics

For drug delivery applications, the release profile of the encapsulated therapeutic is a critical performance metric.

| Drug Type | Release Mechanism | Typical Release Profile | Factors Affecting Release |

| Small Molecules | Fickian diffusion | Initial burst followed by sustained release | Hydrogel mesh size, drug-polymer interactions |

| Proteins/Peptides | Diffusion and polymer degradation | Sustained release over days to weeks | Hydrogel mesh size, degradation rate of the polymer network |

Table 2: Drug Release Characteristics from Flexible Ether-Crosslinked Hydrogels. The release kinetics can be tailored by adjusting the hydrogel formulation.[12]

Applications in Focus: From Bench to Bedside

The unique properties of polymers crosslinked with flexible ether-linked agents have led to their widespread investigation and application in various fields, particularly in the biomedical arena.

Drug Delivery

The ability to form biocompatible hydrogels with tunable mesh sizes makes these materials ideal for the controlled and sustained delivery of a wide range of therapeutics, from small molecule drugs to large proteins and even cells.[5][13]

Caption: Workflow for the development of a hydrogel-based drug delivery system using flexible ether-linked crosslinkers.

Tissue Engineering

In tissue engineering, these hydrogels serve as scaffolds that provide a supportive environment for cell growth and tissue regeneration.[14] Their tunable mechanical properties allow for the creation of scaffolds that mimic the stiffness of various tissues, from soft brain tissue to more rigid cartilage.

Other Emerging Applications

The versatility of flexible ether-linked crosslinkers extends beyond biomedical applications. They are being explored for use in:

-

Soft Robotics: Creating flexible and biocompatible actuators and sensors.

-

3D Printing: As bio-inks for the fabrication of complex tissue constructs.

-

Wound Dressings: To provide a moist and protective environment for wound healing.[2]

Conclusion: A Flexible Future for Polymer Chemistry

Flexible ether-linked crosslinkers represent a powerful tool in the polymer chemist's arsenal, enabling the design of materials with an unprecedented level of control over their physical, chemical, and biological properties. As our understanding of the intricate interplay between molecular architecture and macroscopic function deepens, the scope of applications for these versatile molecules will undoubtedly continue to expand. This guide has provided a comprehensive overview of the fundamental principles, practical methodologies, and key applications of flexible ether-linked crosslinkers. It is our hope that this technical resource will serve as a valuable companion for researchers and scientists as they continue to push the boundaries of polymer chemistry and develop innovative solutions to pressing challenges in medicine and beyond.

References

-

Hyaluronic acid (HA) based hydrogels for esthetic applications found widespread use. HA should be crosslinked for this application to achieve the correct viscoelastic properties and avoid fast degradation by the hyaluronidase enzyme naturally present in the skin: these properties are controlled by the amount of crosslinker and the fraction that is effectively crosslinked (i.e. that binds two HA chains). (Source: Chemical Characterization of Hydrogels Crosslinked with Polyethylene Glycol for Soft Tissue Augmentation. Open Access Macedonian Journal of Medical Sciences. [Link])

-

Preparation and characterization of gelatin-polysaccharide composite hydrogels for tissue engineering. (Source: Preparation and characterization of gelatin-polysaccharide composite hydrogels for tissue engineering - PMC. [Link])

-

A Simple Preparation Method of Gelatin Hydrogels Incorporating Cisplatin for Sustained Release. (Source: A Simple Preparation Method of Gelatin Hydrogels Incorporating Cisplatin for Sustained Release - MDPI. [Link])

- Hyaluronic acid-curcumin-polyethylene glycol carrier preparation method and applications.

-

Development and Characterization of Gelatin-Based Hydrogels Containing Triblock Copolymer and Phytic Acid. (Source: Development and Characterization of Gelatin-Based Hydrogels Containing Triblock Copolymer and Phytic Acid - PMC. [Link])

- Injectable hyaluronic acid/polyethylene glycol hydrogel and preparation method and application thereof.

-

Hydrogel: Preparation, Characterization and Applications. (Source: Hydrogel: Preparation, Characterization and Applications - The Pharma Innovation Journal. [Link])

-

Strategies for Hyaluronic Acid-Based Hydrogel Design in Drug Delivery. (Source: Strategies for Hyaluronic Acid-Based Hydrogel Design in Drug Delivery - ResearchGate. [Link])

-

A COMPREHENSIVE REVIEW ON NATURAL POLYMER WITH CROSSLINKER METHODOLOGIES. (Source: A COMPREHENSIVE REVIEW ON NATURAL POLYMER WITH CROSSLINKER METHODOLOGIES. [Link])

-

Crosslinking reaction between the epoxide ring and the primary amine. (Source: Crosslinking reaction between the epoxide ring and the primary amine. - ResearchGate. [Link])

-

Viewing a reaction path diagram. (Source: Viewing a reaction path diagram — Cantera 3.2.0 documentation. [Link])

-

Plant-based cross-linkers for tissue engineering applications. (Source: (PDF) Plant-based cross-linkers for tissue engineering applications - ResearchGate. [Link])

-

Long-term Controlled Protein Release from Poly(ethylene glycol) Hydrogels by Modulating Mesh Size and Degradation. (Source: Long-term Controlled Protein Release from Poly(ethylene glycol) Hydrogels by Modulating Mesh Size and Degradation - PMC. [Link])

-

Ring-Opening Polymerization of Cyclohexene Oxide and Cycloaddition with CO2 Catalyzed by Amine Triphenolate Iron(III) Complexes. (Source: Ring-Opening Polymerization of Cyclohexene Oxide and Cycloaddition with CO 2 Catalyzed by Amine Triphenolate Iron(III) Complexes - MDPI. [Link])

-

Swelling ratios of crosslinked hydrogels A–E prepared at different... (Source: Swelling ratios of crosslinked hydrogels A–E prepared at different... - ResearchGate. [Link])

-

Comparative study of the viscoelastic mechanical behavior of agarose and poly(ethylene glycol) hydrogels. (Source: Comparative study of the viscoelastic mechanical behavior of agarose and poly(ethylene glycol) hydrogels - PubMed. [Link])

-

Advancements in Hydrogels: A Comprehensive Review of Natural and Synthetic Innovations for Biomedical Applications. (Source: Advancements in Hydrogels: A Comprehensive Review of Natural and Synthetic Innovations for Biomedical Applications - PMC. [Link])

-

Recent Developments in Ring-Opening Copolymerization of Epoxides With CO2 and Cyclic Anhydrides for Biomedical Applications. (Source: Recent Developments in Ring-Opening Copolymerization of Epoxides With CO2 and Cyclic Anhydrides for Biomedical Applications - Frontiers. [Link])

-

Ring-opening mechanism of epoxides with alcohol and tertiary amines. (Source: Ring-opening mechanism of epoxides with alcohol and tertiary amines - RSC Publishing. [Link])

-

Role of crosslinkers for synthesizing biocompatible, biodegradable and mechanically strong hydrogels with desired release profile. (Source: (PDF) Role of crosslinkers for synthesizing biocompatible, biodegradable and mechanically strong hydrogels with desired release profile - ResearchGate. [Link])

-

Characterization of protein release from poly(ethylene glycol) (PEG) hydrogels with crosslink density gradients. (Source: Characterization of protein release from poly(ethylene glycol) (PEG) hydrogels with crosslink density gradients. | Request PDF - ResearchGate. [Link])

-

Types of Crosslinkers and Their Applications in Biomaterials and Biomembranes. (Source: Types of Crosslinkers and Their Applications in Biomaterials and Biomembranes - MDPI. [Link])

-

Preparation and characterization of gelatin-polysaccharide composite hydrogels for tissue engineering. (Source: Preparation and characterization of gelatin-polysaccharide composite hydrogels for tissue engineering - ResearchGate. [Link])

-

Graphviz Examples and Tutorial. (Source: Graphviz Examples and Tutorial - Sketchviz. [Link])

-

Tuning the Swelling Behavior of Superabsorbent Hydrogels with a Branched Poly(aspartic acid) Crosslinker. (Source: Tuning the Swelling Behavior of Superabsorbent Hydrogels with a Branched Poly(aspartic acid) Crosslinker - PMC. [Link])

-

Comparative study of the viscoelastic mechanical behavior of agarose and poly(ethylene glycol) hydrogels. (Source: Comparative study of the viscoelastic mechanical behavior of agarose and poly(ethylene glycol) hydrogels | Request PDF - ResearchGate. [Link])

-

Engineering Hydrogels with Enhanced Adhesive Strength Through Optimization of Poly(Ethylene Glycol) Molecular Weight. (Source: Engineering Hydrogels with Enhanced Adhesive Strength Through Optimization of Poly(Ethylene Glycol) Molecular Weight - MDPI. [Link])

-

Epoxide Ring Opening With Base. (Source: Epoxide Ring Opening With Base - Master Organic Chemistry. [Link])

-

Crosslinked Biodegradable Hybrid Hydrogels Based on Poly(ethylene glycol) and Gelatin for Drug Controlled Release. (Source: Crosslinked Biodegradable Hybrid Hydrogels Based on Poly(ethylene glycol) and Gelatin for Drug Controlled Release - MDPI. [Link])

-

Role of Crosslinkers For Synthesizing Biocompatible, Biodegradable and Mechanically Strong Hydrogels With Desired Release Profile. (Source: Role of Crosslinkers For Synthesizing Biocompatible, Biodegradable and Mechanically Strong Hydrogels With Desired Release Profile - Scribd. [Link])

-

Create a Graph of Chemical Reactions. (Source: Create a Graph of Chemical Reactions | by Tom Nijhof-Verhees | Neo4j Developer Blog. [Link])

-

MECHANICAL AND SWELLING PROPERTIES OF HYDROGELS. (Source: MECHANICAL AND SWELLING PROPERTIES OF HYDROGELS - Diva-portal.org. [Link])

-

Overview of Tissue Engineering and Drug Delivery Applications of Reactive Electrospinning and Crosslinking Techniques of Polymeric Nanofibers with Highlights on Their Biocompatibility Testing and Regulatory Aspects. (Source: Overview of Tissue Engineering and Drug Delivery Applications of Reactive Electrospinning and Crosslinking Techniques of Polymeric Nanofibers with Highlights on Their Biocompatibility Testing and Regulatory Aspects - PMC. [Link])

-

REACTIONS OF EPOXY WITH OTHER FUNCTIONAL GROUPS AND THE ARISING SEC.HYDROXYL GROUPS. (Source: REACTIONS OF EPOXY WITH OTHER FUNCTIONAL GROUPS AND THE ARISING SEC.HYDROXYL GROUPS. [Link])

-

Tuning mechanical performance of poly(ethylene glycol) and agarose interpenetrating network hydrogels for cartilage tissue engineering. (Source: Tuning mechanical performance of poly(ethylene glycol) and agarose interpenetrating network hydrogels for cartilage tissue engineering - PMC. [Link])

-

Create a Graph of Chemical Reactions. (Source: Create a Graph of Chemical Reactions | by Tom Nijhof-Verhees | Neo4j Developer Blog. [Link])

-

The Influence of the Structural Architecture on the Swelling Kinetics and the Network Behavior of Sodium-Alginate-Based Hydrogels Cross-Linked with Ionizing Radiation. (Source: The Influence of the Structural Architecture on the Swelling Kinetics and the Network Behavior of Sodium-Alginate-Based Hydrogels Cross-Linked with Ionizing Radiation - MDPI. [Link])

-

Effects of the poly(ethylene glycol) hydrogel crosslinking mechanism on protein release. (Source: Effects of the poly(ethylene glycol) hydrogel crosslinking mechanism on protein release. [Link])

-

Impact of Cross-Linker Structure on the Properties of Durable and Selectively Degradable Silyl-Containing Polyurethane Networks. (Source: Impact of Cross-Linker Structure on the Properties of Durable and Selectively Degradable Silyl-Containing Polyurethane Networks | ACS Applied Polymer Materials. [Link])

-

Advanced Materials for High Biocompatible Hydrogel System. (Source: Advanced Materials for High Biocompatible Hydrogel System - MDPI. [Link])

-

Enzymatically cross-linked hydrogels based on a linear poly(ethylene glycol) analogue for controlled protein release and 3D cell culture. (Source: Enzymatically cross-linked hydrogels based on a linear poly(ethylene glycol) analogue for controlled protein release and 3D cell culture - RSC Publishing. [Link])

-

The Swollen Polymer Network Model. (Source: The Swollen Polymer Network Model - Hydrogel Design. [Link])

-

Create Complex Graphs with GraphViz. (Source: Create Complex Graphs with GraphViz - YouTube. [Link])

-

Controllable Properties and Microstructure of Hydrogels Based on Crosslinked Poly(ethylene glycol) Diacrylates with Different Molecular Weights. (Source: Controllable Properties and Microstructure of Hydrogels Based on Crosslinked Poly(ethylene glycol) Diacrylates with Different Molecular Weights | Request PDF - ResearchGate. [Link])

-

18.6: Reactions of Epoxides - Ring-opening. (Source: 18.6: Reactions of Epoxides - Ring-opening - Chemistry LibreTexts. [Link])

Sources

- 1. mdpi.com [mdpi.com]

- 2. Advancements in Hydrogels: A Comprehensive Review of Natural and Synthetic Innovations for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Tuning mechanical performance of poly(ethylene glycol) and agarose interpenetrating network hydrogels for cartilage tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Long-term Controlled Protein Release from Poly(ethylene glycol) Hydrogels by Modulating Mesh Size and Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pp.bme.hu [pp.bme.hu]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Tuning the Swelling Behavior of Superabsorbent Hydrogels with a Branched Poly(aspartic acid) Crosslinker - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effects of the poly(ethylene glycol) hydrogel crosslinking mechanism on protein release - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Enzymatically cross-linked hydrogels based on a linear poly(ethylene glycol) analogue for controlled protein release and 3D cell culture - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 14. ijprajournal.com [ijprajournal.com]

JandaJel™ Resins: Bridging the Solvation Gap in Solid-Phase Organic Synthesis

Topic: History and Development of JandaJel Resins in Organic Synthesis Content Type: Technical Whitepaper / In-Depth Guide Audience: Senior Researchers, Medicinal Chemists, and Process Development Scientists.

Executive Summary

The evolution of solid-phase organic synthesis (SPOS) has long been defined by a trade-off between mechanical stability and solvation kinetics. Traditional Merrifield resins (cross-linked polystyrene) offer high loading and stability but suffer from poor swelling in polar protic solvents, leading to "site burial" and failed couplings. Conversely, PEG-grafted resins (e.g., TentaGel) offer excellent solvation but sacrifice loading capacity (~0.25 mmol/g) and mechanical robustness.

This guide details the development of JandaJel , a pivotal innovation by Prof. Kim D. Janda (Scripps Research Institute). By replacing the rigid divinylbenzene (DVB) cross-linker with a flexible polytetrahydrofuran (polyTHF) cross-linker, JandaJel achieves a "pseudo-liquid" phase state. This architecture permits high loading (~1.0–2.0 mmol/g) while enabling solution-phase kinetics in solvents where Merrifield resins collapse (e.g., methanol, acetonitrile).

The Genesis: The "Solid-Phase Paradox"

To understand the necessity of JandaJel, one must first analyze the limitations of its predecessors.

-

Merrifield Resin (PS-DVB): A hydrophobic polystyrene core cross-linked with 1-2% divinylbenzene.

-

Flaw: In polar solvents (MeOH, DMSO), the hydrophobic matrix collapses. Reagents cannot diffuse to the reactive sites buried within the bead core.

-

-

TentaGel (PS-PEG): Polystyrene core grafted with long polyethylene glycol (PEG) chains.

-

Flaw: While it solvates well in water, the bulk of the bead is inert PEG, resulting in very low loading capacities. It is also susceptible to mechanical degradation (shear stress) and PEG leaching.

-

The Janda Hypothesis: If the cross-linker itself contributes to solvation rather than just structural rigidity, the resin can maintain high styrene content (high loading) while behaving like a gel in polar solvents.

Diagram: Evolution of Polymer Supports

The following diagram illustrates the structural evolution from rigid supports to the flexible JandaJel network.

Structural Chemistry & Physicochemical Profiling

The Cross-Linker Chemistry

The defining feature of JandaJel is the cross-linker. Unlike the short, rigid 1,4-divinylbenzene, JandaJel utilizes a bis-vinylbenzyl polytetrahydrofuran (polyTHF) cross-linker.

-

Mechanism of Action: The polyTHF chain is flexible and ether-rich. When exposed to solvents, these chains expand, pushing the polystyrene chains apart. This creates large pores (macroporosity) even in solvents that would typically collapse a styrene network.

-

NMR Visibility: A unique property of JandaJel is that resin-bound intermediates can often be visualized directly via gel-phase

C NMR (and sometimes

Comparative Swelling Data

The following table aggregates swelling data (mL/g) across critical solvents. Note the superior performance of JandaJel in acetonitrile and methanol compared to Merrifield.

| Solvent Class | Solvent | Merrifield (1% DVB) | JandaJel | TentaGel S |

| Non-Polar | Toluene | 8.5 mL/g | 8.8 mL/g | 4.8 mL/g |

| DCM | 8.3 mL/g | 8.5 mL/g | 6.3 mL/g | |

| THF | 8.8 mL/g | 9.2 mL/g | 5.0 mL/g | |

| Polar Aprotic | Acetonitrile (MeCN) | 3.2 mL/g (Collapsed) | 6.2 mL/g | 4.2 mL/g |

| DMF | 5.6 mL/g | 7.4 mL/g | 4.7 mL/g | |

| Polar Protic | Methanol | 1.6 mL/g (Collapsed) | 4.5 mL/g | 3.6 mL/g |

| Water | < 1.0 mL/g | ~3.0 mL/g | 3.6 mL/g |

Data synthesized from Toy & Janda (1999) and subsequent validation studies.

Experimental Protocol: Synthesis of JandaJel Resin

Note: While JandaJel is commercially available, understanding its synthesis provides insight into its topology. This protocol describes the suspension polymerization method.

Materials

-

Monomer: Styrene (washed to remove inhibitors).

-

Cross-linker: Polytetrahydrofuran-bis-vinylbenzyl ether (prepared from polyTHF-1100 and vinylbenzyl chloride).

-

Initiator: Benzoyl peroxide (BPO).

-

Suspension Agent: Polyvinyl alcohol (PVA, MW ~85k-124k).

Step-by-Step Methodology

-

Aqueous Phase Preparation:

-

Dissolve PVA (1% w/v) in deionized water (150 mL) in a fluted resin flask equipped with a mechanical stirrer.

-

Purge with nitrogen for 30 minutes at 80°C to remove dissolved oxygen.

-

-

Organic Phase Preparation:

-

In a separate vessel, mix Styrene (20 mL) and the PolyTHF Cross-linker (0.4 g, approx 2 mol%).

-

Scientific Insight: The ratio of cross-linker determines the swelling. 2% is optimal for balancing mechanical stability with swelling.

-

Add Benzoyl Peroxide (200 mg) and dissolve completely.

-

-

Polymerization:

-

Add the organic phase to the stirring aqueous phase (stirring speed determines bead size; typically 300-400 rpm for 100-200 mesh beads).

-

Maintain temperature at 80°C for 12 hours under nitrogen atmosphere.

-

Critical Control Point: Stirring must be constant. Stopping leads to agglomeration; too fast creates "fines" (unusable dust).

-

-

Work-up & Purification:

-

Filter the resulting beads through a fritted glass funnel.

-

Wash Sequence: Water (x3)

Methanol (x3) -

Reasoning: This extensive washing sequence removes unreacted monomers and linear polymers (non-crosslinked) trapped within the matrix.

-

Dry under high vacuum at 40°C overnight.

-

Application Case Study: The "Difficult Sequence" Test

The true test of a resin is not simple coupling, but the synthesis of "difficult sequences" prone to aggregation (β-sheet formation).

Target: Acyl Carrier Protein Fragment 65-74 (ACP 65-74).[1] Sequence: H-Val-Gln-Ala-Ala-Id-Asp-Tyr-Ile-Asn-Gly-OH.

Experimental Workflow

-

Loading: Both Merrifield and JandaJel were loaded with Fmoc-Gly-OH.

-

Coupling Cycles: Standard DIC/HOBt activation was used.

-

The Challenge: During the coupling of Valine (Val-65), aggregation typically occurs on Merrifield resin due to inter-chain hydrogen bonding, leading to the deletion sequence (des-Val).

Results Analysis

-

Merrifield Resin: Produced the target peptide with significant impurities (des-Val deletion product ~15-20%). The collapsed matrix in DMF could not disrupt the aggregation.

-

JandaJel: Produced the target peptide with >95% purity.

-

Mechanistic Explanation: The polyTHF branches in JandaJel act as a "pseudo-solvent." They interpenetrate the growing peptide chains, disrupting the hydrogen bonding networks that cause aggregation. This is the "chaotropic effect" of the ether backbone.

Diagram: Solvation Logic & Kinetic Access

This diagram illustrates why JandaJel succeeds where Merrifield fails in polar/aggregating conditions.

Conclusion

JandaJel represents a critical intermediate in the phylogeny of polymer supports. It successfully decoupled the relationship between loading capacity and solvation properties . For modern drug discovery, particularly in combinatorial library synthesis where diverse solvent compatibilities are required, JandaJel remains a superior choice over traditional polystyrene supports. It validates the principle that the solid support is not just a bucket, but an active participant in the reaction kinetics.

References

-

Toy, P. H., & Janda, K. D. (1999). New Supports for Solid-Phase Organic Synthesis: Development of Polytetrahydrofuran-Derived Cross-Linkers. Tetrahedron Letters, 40(35), 6329–6332.

-

Vaino, A. R., & Janda, K. D. (2000). Solid-Phase Organic Synthesis: A Critical Understanding of the Resin.

-

Dickerson, T. J., Reed, N. N., & Janda, K. D. (2002). Soluble Polymers as Scaffolds for Recoverable Catalysts and Reagents. Chemical Reviews, 102(10), 3325–3344.

-

Rapp, W. (1996). PEG Grafted Polystyrene Tentacle Polymers: Technical Information. Rapp Polymere GmbH.[2]

-

(For comparative TentaGel data)

-

Sources

difference between 1,4-Bis(4-vinylphenoxy)butane and 1,4-divinyloxybutane

An In-depth Technical Guide to the Core Differences Between 1,4-Bis(4-vinylphenoxy)butane and 1,4-divinyloxybutane

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of polymer science and material development, bifunctional monomers serve as critical building blocks for creating crosslinked networks and polymers with tailored properties. Among these, monomers featuring two vinyl groups are particularly valuable for their ability to undergo polymerization and form robust three-dimensional structures. This guide provides an in-depth technical comparison of two such divinyl monomers: 1,4-Bis(4-vinylphenoxy)butane and 1,4-divinyloxybutane .

While both molecules share a C4 alkyl spacer and two polymerizable vinyl groups, their core structures are fundamentally different. One is an aromatic ether, while the other is a vinyl ether. This distinction dictates their synthesis, reactivity, polymerization behavior, and ultimately, the physicochemical properties of the resulting polymers. Understanding these differences is paramount for researchers in selecting the appropriate monomer for specific applications, from developing novel drug delivery systems to engineering high-performance materials.

Part 1: Molecular Structure and Physicochemical Properties

The primary differentiator between these two compounds lies in the atomic connectivity between the vinyl groups and the central butane chain.

-

1,4-Bis(4-vinylphenoxy)butane features two aromatic phenoxy groups. The butane chain is linked to the oxygen atoms of the phenol moieties, and the vinyl groups are attached to the benzene rings at the para-position. This structure is essentially a derivative of styrene.

-

1,4-divinyloxybutane (also known as 1,4-butanediol divinyl ether) has a more direct linkage. The oxygen atoms are bonded to the butane chain, and the vinyl groups are directly attached to these oxygen atoms, forming vinyl ether functionalities.[1][2]

This structural variance is visually represented below.

Caption: Chemical structures of 1,4-Bis(4-vinylphenoxy)butane and 1,4-divinyloxybutane.

The presence of rigid, bulky aromatic rings in 1,4-Bis(4-vinylphenoxy)butane profoundly influences its physical properties compared to the more flexible, aliphatic 1,4-divinyloxybutane.

Comparative Physicochemical Data

The following table summarizes the key physical and chemical properties of the two monomers, highlighting their significant differences.

| Property | 1,4-Bis(4-vinylphenoxy)butane | 1,4-divinyloxybutane | Rationale for Difference |

| Molecular Formula | C₂₀H₂₂O₂[3][4] | C₈H₁₄O₂[1] | Presence of two additional C₆H₄ (phenylene) groups. |

| Molecular Weight | 294.39 g/mol [3][4] | 142.20 g/mol [1] | Larger and heavier aromatic structure. |

| Physical State | Solid at room temperature[4] | Liquid at room temperature | Higher molecular weight and strong intermolecular π-π stacking from phenyl rings increase the melting point. |

| Melting Point | 130-133 °C[4][5] | -8 °C[2] | Aromatic rings allow for a more ordered, crystalline solid structure with stronger intermolecular forces. |

| Boiling Point | 454.1 °C (Predicted)[5] | ~175-177 °C (Experimental) | Significantly higher molecular weight and polarity. |

| Density | ~1.04 g/cm³ (Predicted)[5] | ~0.90 g/mL[2] | Denser packing of the aromatic structure. |

| LogP | 5.21[3] | ~2.0 (Estimated) | Increased hydrophobicity due to the large nonpolar aromatic rings. |

Part 2: Synthesis, Reactivity, and Polymerization

The distinct chemical natures of the vinylphenoxy and vinyloxy groups necessitate entirely different synthetic strategies and polymerization conditions.

Synthetic Pathways

Synthesis of 1,4-Bis(4-vinylphenoxy)butane: This molecule is typically synthesized via a Williamson ether synthesis. The process involves the reaction of 4-vinylphenol with a butane dielectrophile, such as 1,4-dibromobutane, in the presence of a base.[3]

Caption: Workflow for the synthesis of 1,4-Bis(4-vinylphenoxy)butane.

Synthesis of 1,4-divinyloxybutane: This compound is prepared through the vinylation of 1,4-butanediol. A common industrial method is the Reppe vinylation, which involves reacting 1,4-butanediol with acetylene under pressure in the presence of a basic catalyst.

Caption: Workflow for the synthesis of 1,4-divinyloxybutane.

Reactivity and Polymerization Mechanisms

The electronic environment of the vinyl groups is the critical factor governing their polymerization behavior.

-

1,4-Bis(4-vinylphenoxy)butane: The vinyl group is conjugated with the aromatic ring, creating a styrene-like monomer. This structure can stabilize radicals, cations, and anions. Consequently, it is versatile and can undergo:

-

Free-Radical Polymerization: Highly effective, initiated by thermal or photoinitiators (e.g., AIBN, benzoyl peroxide).

-

Cationic Polymerization: Initiated by Lewis acids or protonic acids.

-

Anionic Polymerization: Can be initiated by organometallic compounds like n-butyllithium, similar to the polymerization of 1,4-divinylbenzene.[6]

-

-

1,4-divinyloxybutane: The vinyl group is directly attached to an oxygen atom. The lone pairs on the oxygen donate electron density into the double bond, making it electron-rich. This electronic configuration dictates its reactivity:

-

Cationic Polymerization: This is the predominant mechanism for vinyl ethers. The electron-rich double bond is highly susceptible to attack by electrophiles (cations).

-

Free-Radical Polymerization: Generally sluggish and difficult because the resulting radical is not well-stabilized.

-

Caption: Comparative polymerization pathways for the two monomers.

Part 3: Applications and Polymer Properties

The structural and reactivity differences translate directly into distinct applications and properties of the polymers derived from these monomers.

Polymer from 1,4-Bis(4-vinylphenoxy)butane

Due to the rigid phenoxy units and the stable C-C backbone formed during polymerization, polymers and crosslinked networks from this monomer exhibit high thermal stability and mechanical strength.

-

Applications:

-

Crosslinking Agent: It is used as a crosslinker for creating robust polymer resins, such as the JandaJel™ resin used in solid-phase synthesis.[4]

-

High-Performance Materials: The resulting polymers possess high glass transition temperatures (Tg), making them suitable for applications requiring thermal resistance.[7]

-

Viscosity Probes: The molecule itself has been used as a viscosity probe due to its fluorescence properties in polymer matrices.[8]

-

-

Expected Polymer Properties:

-

High Thermal Stability (High Tg and Td)

-

Rigid and Brittle (in highly crosslinked form)

-

Good Chemical Resistance

-

Hydrophobic

-

Polymer from 1,4-divinyloxybutane

The polymer backbone consists of a flexible polyacetal structure, which is significantly different from the pure carbon backbone of styrenic polymers.

-

Applications:

-

Coatings and Adhesives: Cationic UV curing of divinyl ethers is rapid and efficient, making them ideal for inks, coatings, and adhesives.

-

Reactive Diluents: Its low viscosity and high reactivity in cationic systems allow it to be used as a reactive diluent to reduce the viscosity of resin formulations (e.g., for epoxy resins).

-

Dental Materials: Used in the formulation of dental composites and sealants.

-

-

Expected Polymer Properties:

-

Lower Thermal Stability (Low Tg)[9]

-

Flexible and Rubbery

-

Susceptible to Hydrolysis: The polyacetal backbone can be cleaved by strong acids.

-

Good Adhesion

-

Summary of Resulting Polymer Characteristics

| Feature | Poly(1,4-Bis(4-vinylphenoxy)butane) Network | Poly(1,4-divinyloxybutane) Network |

| Backbone Structure | All-carbon backbone with pendant aromatic ether groups. | Polyacetal backbone (-CH(O-)-CH₂-). |

| Glass Transition (Tg) | High | Low |

| Mechanical Properties | Rigid, high modulus. | Flexible, lower modulus. |

| Chemical Stability | High, resistant to hydrolysis. | Lower, susceptible to acid-catalyzed hydrolysis. |

| Primary Use Case | Thermally stable crosslinked resins. | Fast-curing coatings, adhesives, and reactive diluents. |

Part 4: Experimental Protocols

Protocol 1: Synthesis of 1,4-Bis(4-vinylphenoxy)butane

Objective: To synthesize 1,4-Bis(4-vinylphenoxy)butane via Williamson ether synthesis.

Materials:

-

4-Vinylphenol (2.2 eq)

-

1,4-Dibromobutane (1.0 eq)[3]

-

Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

-

Acetone, anhydrous

-

Deionized Water

-

Dichloromethane (DCM)

-

Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-vinylphenol, 1,4-dibromobutane, and potassium carbonate.

-

Add a sufficient volume of anhydrous acetone to dissolve the reactants.

-

Heat the mixture to reflux and maintain for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the acetone under reduced pressure using a rotary evaporator.

-

Dissolve the resulting crude residue in dichloromethane and transfer to a separatory funnel.

-

Wash the organic layer sequentially with 1M NaOH solution (to remove unreacted phenol), deionized water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by recrystallization or column chromatography to yield pure 1,4-Bis(4-vinylphenoxy)butane as a solid.

Protocol 2: Cationic Polymerization of 1,4-divinyloxybutane

Objective: To demonstrate the cationic polymerization of 1,4-divinyloxybutane.

Materials:

-

1,4-divinyloxybutane, purified

-

Anhydrous dichloromethane (DCM) as solvent

-

Boron trifluoride etherate (BF₃·OEt₂) as initiator

-

Methanol as a quenching agent

Procedure:

-

Set up a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon).

-

Add anhydrous DCM to the flask via syringe, followed by the purified 1,4-divinyloxybutane monomer.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Prepare a dilute solution of BF₃·OEt₂ in anhydrous DCM in a separate flask.

-

Slowly add the initiator solution dropwise to the stirring monomer solution. An exothermic reaction and increase in viscosity should be observed.

-

Allow the reaction to proceed for 1-2 hours at 0 °C.

-

Quench the polymerization by adding a small amount of methanol.

-

Precipitate the resulting polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol or hexane).

-

Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.

Conclusion

The distinction between 1,4-Bis(4-vinylphenoxy)butane and 1,4-divinyloxybutane is a clear illustration of structure-property relationships in polymer chemistry. The simple insertion of a phenoxy group between the vinyl moiety and the ether linkage fundamentally alters the monomer's character from an electron-rich vinyl ether to an electron-neutral styrenic system. This change dictates not only the synthetic route to the monomer but, more critically, the available polymerization mechanisms. Researchers can leverage these differences to great effect: 1,4-Bis(4-vinylphenoxy)butane is the monomer of choice for creating thermally robust, rigid polymer networks, while 1,4-divinyloxybutane excels in applications requiring rapid cationic polymerization, such as UV-curable coatings and flexible materials. A thorough understanding of these core differences is essential for the rational design and development of new polymeric materials.

References

-

Chemsrc. (2024, September 12). 1,4-Bis(4-vinylphenoxy)butane(CAS#:112309-98-5). Retrieved from [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). 1,4-Bis(4-vinylphenoxy)butane. Retrieved from [Link]

-

NIST. (n.d.). 1,4-Bis-(vinyloxy)-butane. In NIST Chemistry WebBook. Retrieved from [Link]

-

Stenutz. (n.d.). 1,4-di(ethenoxy)butane. Retrieved from [Link]

-

Hirao, A., et al. (n.d.). Living Anionic Polymerization of 1,4-Divinylbenzene and Its Isomers. ResearchGate. Retrieved from [Link]

-

Haldia Institute of Technology. (n.d.). Thermal Properties of Polymers Polymer Glass Transition. Retrieved from [Link]

-

Butar-butar, M. E. T., & Chaerunisaa, A. Y. (2022). Thermal Behavior of Polymers in Solid-State. ETFLIN. Retrieved from [Link]

Sources

- 1. 1,4-Bis-(vinyloxy)-butane [webbook.nist.gov]

- 2. 1,4-di(ethenoxy)butane [stenutz.eu]

- 3. 1,4-Bis(4-vinylphenoxy)butane | CAS#:112309-98-5 | Chemsrc [chemsrc.com]

- 4. 1,4-二(4′-乙烯苯氧基)丁烷 >90% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 1,4-Bis(4-vinylphenoxy)butane Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. researchgate.net [researchgate.net]

- 7. hithaldia.in [hithaldia.in]

- 8. biosynth.com [biosynth.com]

- 9. etflin.com [etflin.com]

Methodological & Application

synthesis of JandaJel resin using 1,4-Bis(4-vinylphenoxy)butane

This application note details the synthesis of JandaJel™ , a high-performance polystyrene resin cross-linked with 1,4-bis(4-vinylphenoxy)butane . Unlike traditional Merrifield resins (cross-linked with divinylbenzene, DVB), JandaJel incorporates a flexible polytetrahydrofuran-like ether linker. This structural modification confers "solution-like" swelling properties in a broad range of solvents—including polar aprotic solvents like acetonitrile and THF—making it a superior support for solid-phase organic synthesis (SPOS).

Core Reagent: 1,4-Bis(4-vinylphenoxy)butane

Executive Summary

Traditional polystyrene-DVB resins suffer from poor swelling in polar solvents, limiting diffusion and reaction kinetics. JandaJel resolves this by replacing the rigid DVB cross-linker with 1,4-bis(4-vinylphenoxy)butane . The flexibility of the butyl-ether tether allows the polymer network to expand significantly, accommodating both organic and aqueous-organic mixtures.

Key Advantages:

-

Enhanced Swelling: Superior expansion in THF, DCM, DMF, and Acetonitrile compared to 1-2% DVB-PS.

-

Solution-Phase Kinetics: The flexible microenvironment mimics solution-phase behavior, improving yields for difficult sequences (e.g., acyl carrier protein fragments).

-

Chemical Stability: The ether linkage is stable to standard TFA cleavage and basic deprotection conditions.

Mechanism of Action

The superior performance of JandaJel stems from the topology of its cross-link. While DVB locks polystyrene chains into a rigid lattice, the 1,4-bis(4-vinylphenoxy)butane linker introduces a "molecular hinge."

Figure 1: Mechanistic pathway of JandaJel formation. The flexible ether linker (red node input) is the critical differentiator from rigid DVB resins.

Materials and Reagents

Monomers & Cross-linkers

-

Styrene: >99%, inhibited with 4-tert-butylcatechol. Must be washed with 1M NaOH and distilled under reduced pressure before use.

-

4-Vinylbenzyl Chloride (VBC): (Optional for direct functionalization) >90%. Wash/distill immediately before use.

-

1,4-Bis(4-vinylphenoxy)butane: The critical cross-linker. (Synthesis protocol provided below if commercial source is unavailable).

Aqueous Phase (Stabilizers)

-

Poly(vinyl alcohol) (PVA): 87-89% hydrolyzed, MW 85,000-124,000.

-

Deionized Water: Degassed.

Initiator

-

Benzoyl Peroxide (BPO): 75% remainder water. Recrystallize from chloroform/methanol if precise stoichiometry is required.

Protocol 1: Synthesis of Cross-linker

If 1,4-bis(4-vinylphenoxy)butane is not commercially available, synthesize it via a robust Williamson ether synthesis followed by a Wittig olefination.

Step 1: Synthesis of 1,4-bis(4-formylphenoxy)butane

-

Dissolve 4-hydroxybenzaldehyde (24.4 g, 0.2 mol) in DMF (200 mL).

-

Add Potassium Carbonate (anhydrous, 41.4 g, 0.3 mol) and 1,4-dibromobutane (21.6 g, 0.1 mol).

-

Heat to 80°C for 16 hours with vigorous stirring.

-

Workup: Pour into ice water (1 L). Filter the white precipitate. Wash with water and cold ethanol.

-

Yield: ~90%. Solid dialdehyde.

Step 2: Wittig Olefination to 1,4-bis(4-vinylphenoxy)butane

-

Suspend Methyltriphenylphosphonium bromide (78.6 g, 0.22 mol) in dry THF (400 mL) under Argon.

-

Add Potassium tert-butoxide (24.7 g, 0.22 mol) in portions at 0°C. Stir 1 hr (yellow solution).

-

Add the dialdehyde from Step 1 (29.8 g, 0.1 mol) slowly.

-

Reflux for 12 hours.

-

Workup: Concentrate THF. Extract with DCM/Water. Dry organic layer (MgSO4).

-

Purification: Silica gel chromatography (Hexanes/Ethyl Acetate 9:1).

-

Validation: 1H NMR (CDCl3): δ 6.65 (dd, vinyl), 5.6 (d, vinyl), 5.1 (d, vinyl), 4.0 (t, O-CH2).

Protocol 2: Suspension Polymerization (JandaJel Synthesis)

This protocol targets a 2% cross-linked resin with ~1.0 - 1.2 mmol/g loading (if VBC is included).

Phase 1: Reactor Setup

-

Use a 1L Morton Flask (creased flask). The creases create turbulence essential for uniform bead size distribution.

-

Equip with an overhead mechanical stirrer (glass rod with Teflon paddle). Do not use magnetic stirring , as it grinds the beads.

-

Fit with a reflux condenser and nitrogen inlet.[1]

Phase 2: Aqueous Dispersant Preparation

-

Charge flask with 400 mL Deionized Water .

-

Add 4.0 g Poly(vinyl alcohol) (PVA) (1 wt% relative to water).

-

Stir at 300 RPM and heat to 80°C to fully dissolve PVA.

-

Purge with Nitrogen for 30 minutes to remove oxygen (radical scavenger).

Phase 3: Monomer Solution (Organic Phase)

Prepare in a separate beaker:

-

Styrene: 36.0 g (approx 345 mmol).

-

4-Vinylbenzyl Chloride (VBC): 10.0 g (approx 65 mmol). Adjust ratio for desired loading.

-

Cross-linker (1,4-Bis(4-vinylphenoxy)butane): 1.2 g (approx 4 mmol, ~1-2 mol%).

-

Initiator (BPO): 0.75 g (1.5 wt% of monomers).

-

Porogen (Optional): Chlorobenzene (50 mL) can be added to increase porosity, but for "gel-type" JandaJel, omit or use minimal toluene to ensure a dense, swelling network.

Phase 4: Polymerization[2]

-

Adjust Stirring: Set stirrer to 350-400 RPM . Critical: Speed determines bead size. Faster = smaller beads.

-

Addition: Add the Organic Phase to the Aqueous Phase in a steady stream.

-

Dispersion: Allow droplets to stabilize for 15 minutes at 80°C.

-

Reaction: Maintain 80°C and constant stirring for 18-24 hours .

-

Visual Check: Droplets should transition from transparent liquid to opaque solid beads.

-

Phase 5: Workup and Purification

-

Cool to room temperature.

-

Filtration: Pour slurry into a coarse sintered glass funnel.

-

Washing Cycle (Crucial for Purity):

-

Water (3 x 500 mL) - Removes PVA.

-

Methanol (3 x 200 mL) - Removes linear oligomers.

-

THF (3 x 200 mL) - Swells beads to release trapped monomer.

-

DCM (3 x 200 mL).

-

Methanol (3 x 200 mL) - Shrinks beads for drying.

-

-

Drying: Vacuum oven at 40°C overnight.

Characterization & Validation

Self-Validating Swelling Test

To confirm the synthesis of JandaJel versus standard polystyrene, perform a swelling test in a graduated cylinder.

Protocol:

-

Place 1.0 g of dry resin in a 10 mL graduated cylinder.

-

Add excess solvent (THF or Acetonitrile).

-

Wait 2 hours for equilibrium.

-

Measure the bed volume.

Expected Data:

| Solvent | Standard Merrifield (1% DVB) | JandaJel (2% Cross-link) | Result Interpretation |

| DCM | 4.0 - 5.0 mL/g | 6.0 - 8.0 mL/g | Pass if > 6.0 mL/g |

| THF | 4.0 - 4.5 mL/g | 6.0 - 7.5 mL/g | Pass if > 6.0 mL/g |

| Acetonitrile | < 2.5 mL/g | 4.0 - 5.0 mL/g | Critical Differentiator |

| Methanol | < 1.5 mL/g | ~ 2.0 mL/g | Slight improvement |

IR Spectroscopy

-

Ether Stretch: Look for a strong band at 1100-1250 cm⁻¹ (C-O-C asymmetric stretch) characteristic of the phenoxy-butane linker, absent in standard Merrifield resin.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |